

Physicochemical Properties of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,6-naphthyridine

Cat. No.: B1301086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] A thorough understanding of the physicochemical properties of **2-(Dimethoxymethyl)-1,6-naphthyridine** is fundamental for its potential application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a consolidated overview of the available and predicted physicochemical data for **2-(Dimethoxymethyl)-1,6-naphthyridine**. Given the limited availability of direct experimental data, this guide also furnishes detailed experimental protocols for key physicochemical parameter determination, namely the partition coefficient (logP) and aqueous solubility.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems. The following table summarizes the known and predicted properties of **2-(Dimethoxymethyl)-1,6-naphthyridine**.

Property	Value	Data Type	Source
IUPAC Name	2-(dimethoxymethyl)-1,6-naphthyridine	-	
CAS Number	386715-36-2	-	[4] [5]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	-	[4]
Molecular Weight	204.23 g/mol	-	[4]
Chemical Structure			
of 2-(Dimethoxymethyl)-1,6-naphthyridine			

Melting Point Not Available Experimental Boiling Point Not Available Experimental Flash Point 77.7 °C Experimental [\[4\]](#) Density 1.359 g/cm³ Experimental [\[4\]](#) pKa Not Available Predicted logP (Octanol/Water) Not Available Predicted Aqueous Solubility Not Available Predicted

Note: "Not Available" indicates that experimental data for this specific compound could not be readily found in the public domain. For drug development purposes, experimental determination of these properties is highly recommended.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for two critical parameters: the octanol-water partition coefficient (logP) and aqueous solubility, both based on the widely accepted "shake-flask" method. [\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, n-octanol and water, and is a key indicator of its lipophilicity.

1. Preparation of Reagents:

- Prepare a phosphate-buffered saline (PBS) solution at a specific pH, typically 7.4, to mimic physiological conditions.[7]
- Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[7] This ensures that both phases are in equilibrium before the experiment.
- Prepare a stock solution of **2-(Dimethoxymethyl)-1,6-naphthyridine** of a known concentration in a suitable solvent (e.g., DMSO).[7]

2. Partitioning:

- Add a small aliquot of the compound's stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated PBS buffer.[3]
- The vessel is then sealed and agitated (e.g., using a mechanical shaker or vortex mixer) at a constant temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached between the two phases.[9]

3. Phase Separation and Analysis:

- After agitation, the mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.[3]
- Aliquots are carefully taken from both the n-octanol and the aqueous layers.[3]
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

4. Calculation of logP:

- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The thermodynamic shake-flask method is considered the "gold standard" for its determination. [\[1\]](#)

1. Sample Preparation:

- An excess amount of solid **2-(Dimethoxymethyl)-1,6-naphthyridine** is added to a known volume of an aqueous buffer (e.g., PBS at pH 7.4) in a sealed, inert container (e.g., a glass vial).[\[10\]](#) The presence of excess solid is crucial to ensure that a saturated solution is formed.

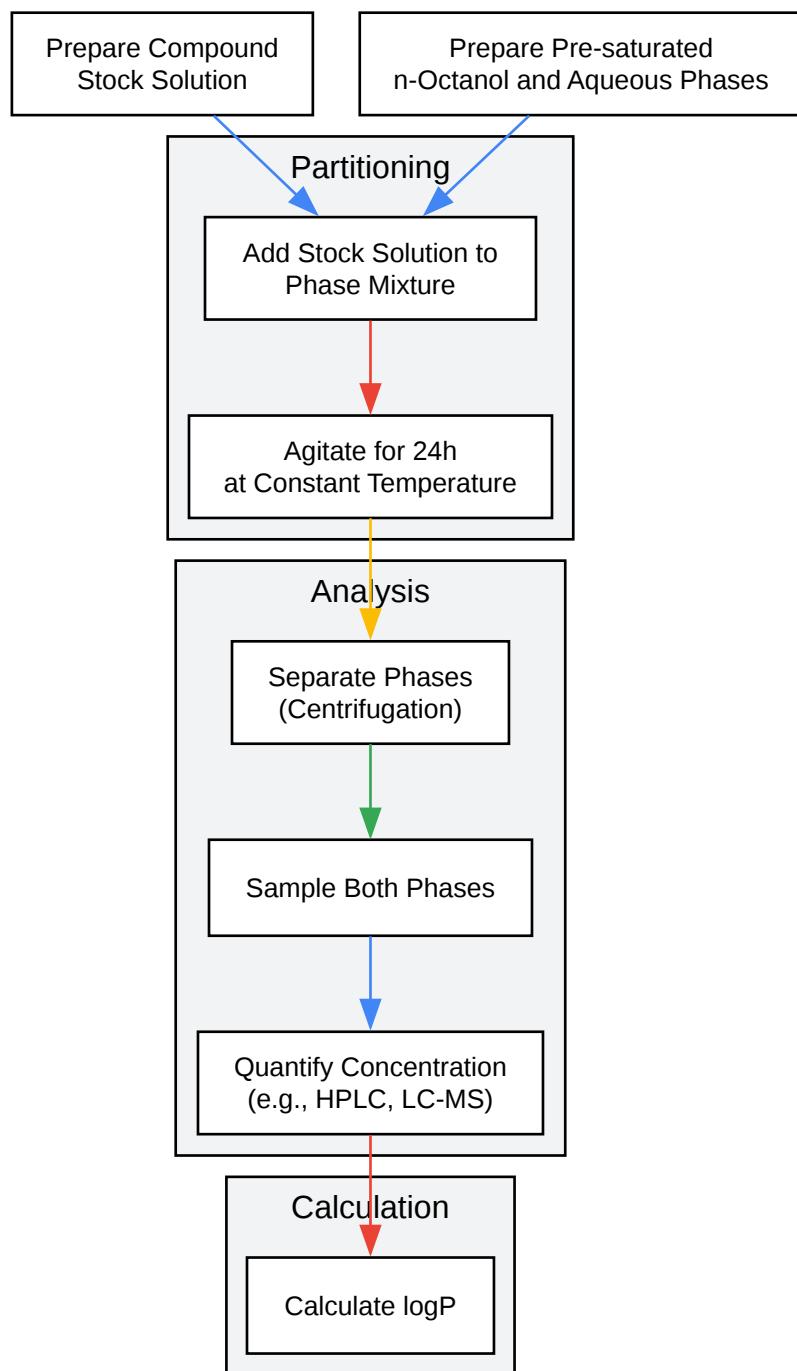
2. Equilibration:

- The sealed container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[\[1\]](#)

3. Separation of Solid and Liquid Phases:

- After the equilibration period, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm syringe filter).[\[6\]](#)

4. Quantification:


- The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.[\[1\]](#) A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

5. Reporting:

- The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or μ g/mL) or molarity (e.g., mM or μ M) at the specified pH and temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the octanol-water partition coefficient ($\log P$) using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for logP determination by the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. Pi Chemicals System - PI-23252 2-(Dimethoxymethyl)-1,6-naphthyridine (386715-36-2) [internal.pipharm.com]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 386715-36-2|2-(Dimethoxymethyl)-1,6-naphthyridine|BLD Pharm [bldpharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301086#physicochemical-properties-of-2-dimethoxymethyl-1-6-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com